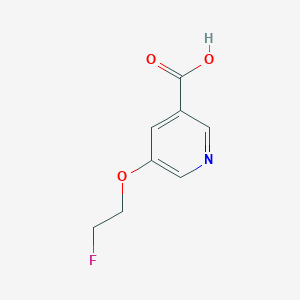
L-Arginyl-L-arginyl-L-lysyl-L-arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginyl-L-arginyl-L-lysyl-L-arginine is a peptide composed of four amino acids: three arginine residues and one lysine residue. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-arginyl-L-lysyl-L-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (arginine) to the resin, followed by the stepwise addition of the remaining amino acids (arginine, lysine, and arginine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology allows for the expression of the peptide in microbial systems, such as Escherichia coli, followed by purification using chromatographic methods. This approach can be more cost-effective and scalable compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
L-Arginyl-L-arginyl-L-lysyl-L-arginine can undergo various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form nitric oxide (NO) or other reactive nitrogen species.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in the peptide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or nitric oxide synthase (NOS) enzymes.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitric oxide (NO) and other nitrogen oxides.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学研究应用
L-Arginyl-L-arginyl-L-lysyl-L-arginine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and interactions.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving nitric oxide production.
Medicine: Explored for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Arginyl-L-arginyl-L-lysyl-L-arginine is primarily related to its ability to produce nitric oxide (NO) through the oxidation of arginine residues. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. The peptide may also interact with specific receptors and enzymes, modulating their activity and influencing cellular functions.
相似化合物的比较
Similar Compounds
L-Arginine: A single amino acid with similar nitric oxide-producing properties.
L-Arginyl-L-lysyl-L-arginine: A shorter peptide with comparable biological activities.
L-Arginyl-L-arginyl-L-arginine: Another peptide with a different sequence but similar functional groups.
Uniqueness
L-Arginyl-L-arginyl-L-lysyl-L-arginine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple arginine residues enhances its ability to produce nitric oxide and interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C24H50N14O5 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H50N14O5/c25-10-2-1-7-15(20(41)38-17(21(42)43)9-5-13-35-24(31)32)37-19(40)16(8-4-12-34-23(29)30)36-18(39)14(26)6-3-11-33-22(27)28/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1 |
InChI 键 |
OCODLDKMMDGVIR-QAETUUGQSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)

![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)

![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)




![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)

